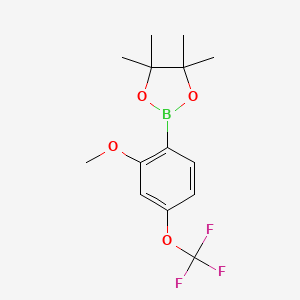

2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[2-methoxy-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(8-11(10)19-5)20-14(16,17)18/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVDMPPSYDABMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the corresponding aryl compound.

Scientific Research Applications

2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and drug delivery systems.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets are typically the halide substrates, and the pathways involve palladium-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester

- CAS No.: 2121514-61-0

- Molecular Formula : C₁₄H₁₈BF₃O₄

- Molecular Weight : 318.10 g/mol

- Structure : Features a methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) group at the 2- and 4-positions of the phenyl ring, respectively, with a pinacol boronate ester group (B-O-C₆H₁₂O₂) .

Key Properties :

- Purity : ≥97% (commercial grade)

- Hazards : Classified with GHS warnings (H315, H319, H335), indicating skin/eye irritation and respiratory sensitivity .

- Applications : Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, particularly in pharmaceutical and materials science research. Its trifluoromethoxy group enhances electron-withdrawing effects, influencing reactivity and stability in organic synthesis .

Structural Analogs and Substituent Effects

The trifluoromethoxy (-OCF₃) and methoxy (-OCH₃) substituents differentiate this compound from other phenylboronic acid pinacol esters. Below is a comparison with key analogs:

Solubility Trends

Evidence from solubility studies of phenylboronic acid derivatives reveals:

- General Solubility : Pinacol esters exhibit higher solubility than parent boronic acids. For example, phenylboronic acid has low solubility in hydrocarbons (e.g., methylcyclohexane), while its pinacol ester dissolves readily in chloroform and ketones .

- Substituent Impact: Trifluoromethoxy Group (-OCF₃): Enhances solubility in polar aprotic solvents (e.g., chloroform) due to its electron-withdrawing nature. However, steric bulk may reduce solubility in non-polar solvents . Methoxy vs. Acetamido: 2-Acetamido analogs (e.g., CAS 1150271-56-9) show better solubility in water-miscible solvents (e.g., acetone) compared to methoxy derivatives, likely due to hydrogen bonding .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The -OCF₃ group in the target compound lowers the electron density of the aromatic ring, accelerating oxidative addition in palladium-catalyzed Suzuki couplings. This contrasts with electron-donating groups (e.g., -OCH₃ in 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester), which slow reaction rates .

- Steric Hindrance: Bulky substituents (e.g., -NO₂ in PN-4134) reduce coupling efficiency with sterically hindered aryl halides, whereas the -OCF₃ group in the target compound offers a balance between reactivity and steric accessibility .

Biological Activity

2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids and their derivatives are widely recognized for their roles in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this specific compound, supported by case studies, research findings, and a data table summarizing relevant studies.

Chemical Structure and Properties

The compound features a phenyl ring with a methoxy group and a trifluoromethoxy substituent, making it an interesting candidate for various biological applications. The presence of these functional groups can influence the compound's solubility, reactivity, and interaction with biological targets.

Research indicates that boronic acids can interact with various biological molecules, including enzymes and receptors. The trifluoromethoxy group may enhance the compound's affinity for certain targets due to its electron-withdrawing properties, which can stabilize interactions through hydrogen bonding or π-π stacking.

Inhibition Studies

Several studies have investigated the inhibitory effects of boronic acid derivatives on key enzymes:

- Cyclooxygenase (COX) : Compounds similar to 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid have shown moderate inhibition against COX-2, an enzyme involved in inflammatory processes. For instance, related compounds exhibited IC50 values around 10 μM, indicating potential anti-inflammatory properties .

- Cholinesterases : Some derivatives have demonstrated dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 30.1 μM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Cytotoxicity

In vitro studies on cancer cell lines have revealed that certain boronic acid derivatives exhibit cytotoxic effects. For example, compounds structurally related to 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid were tested against MCF-7 breast cancer cells, showing significant cytotoxicity with IC50 values below 20 μM .

Data Table: Summary of Biological Activity Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory potential of several boronic acid derivatives, including those with trifluoromethoxy groups. Results indicated that these compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of boronic acids against AChE. The study found that specific substitutions on the phenyl ring enhanced binding affinity and inhibitory potency against cholinesterases, suggesting a pathway for developing treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.